PLK4 degrader SP27

PLK4 PROTAC Targeted protein degradation

Conventional PLK4 inhibitors preserve kinase-independent scaffolding functions, limiting mechanistic resolution. SP27 is a first-in-class PROTAC degrader that eliminates entire PLK4 via CRBN-dependent ubiquitin-proteasome pathway. • DC50 19.5 nM, antiproliferative IC50 73 nM in TRIM37-amplified MCF-7 cells-8.9× more potent than inhibitor CZS-035 • 149% bioavailability (IP); in vivo antitumor efficacy at 20 mg/kg in MCF-7 xenografts • Benchmark degrader for dissecting kinase-dependent vs. scaffolding roles of PLK4

Molecular Formula C40H40F2N12O5
Molecular Weight 806.8 g/mol
Cat. No. B14907173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLK4 degrader SP27
Molecular FormulaC40H40F2N12O5
Molecular Weight806.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCN(CC5)C(=O)C6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C40H40F2N12O5/c1-21-16-32(50-49-21)45-34-29-20-44-54(35(29)48-40(47-34)43-19-23-2-3-24(41)17-30(23)42)25-10-14-52(15-11-25)37(57)22-8-12-51(13-9-22)26-4-5-27-28(18-26)39(59)53(38(27)58)31-6-7-33(55)46-36(31)56/h2-5,16-18,20,22,25,31H,6-15,19H2,1H3,(H,46,55,56)(H3,43,45,47,48,49,50)
InChIKeyNTSTTXFDEIQUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SP27 PLK4 Degrader: Key Specifications


PLK4 degrader SP27 is a first-in-class proteolysis targeting chimera (PROTAC) that induces selective degradation of polo-like kinase 4 (PLK4) rather than merely inhibiting its kinase activity [1]. It operates via a CRBN-dependent ubiquitin-proteasome pathway, achieving a DC50 of 19.5 nM in MCF-7 cells [2]. SP27 has demonstrated in vivo antitumor efficacy in TRIM37-amplified breast cancer xenograft models and exhibits 149% bioavailability following intraperitoneal administration [1].

1 PROTAC-mediated PLK4 degradation workflow
2 TRIM37-amplified breast cancer model research
3 CRBN-dependent ubiquitin-proteasome pathway context

SP27 vs. Inhibitors in TRIM37 Models


Small-molecule PLK4 inhibitors (e.g., CFI-400945, centrinone, CZS-035) block kinase activity but leave the PLK4 protein scaffold intact, preserving potential kinase-independent scaffolding functions that may contribute to oncogenic signaling [1]. In contrast, SP27 eliminates the entire PLK4 protein, abrogating both catalytic and non-catalytic roles [1]. This mechanistic distinction translates into quantitatively superior antiproliferative effects in TRIM37-amplified MCF-7 cells compared to the inhibitor CZS-035, underscoring that generic substitution with an inhibitor would fail to recapitulate the degradation-driven phenotype [1].

Risk Factor
SP27 Degrader
PLK4 Inhibitor
Mechanistic completeness
Eliminates catalytic and scaffolding functions
Retains protein scaffold; kinase-independent signaling may persist
Antiproliferative phenotype
Reported degradation-driven antiproliferative response
Inhibitor-only antiproliferative profile may differ; degradation phenotype not recapitulated
Pathway suppression depth
Removes total PLK4 protein; abrogates both catalytic and non-catalytic roles
Partial pathway suppression may leave scaffolding-dependent functions intact

SP27 vs. PLK4 Inhibitors: Evidence Guide


Degradation Potency vs. Binding Affinity

SP27 achieves a DC50 of 19.5 nM for PLK4 degradation in MCF-7 cells, representing a distinct efficacy metric not applicable to traditional inhibitors. While the PLK4 inhibitor CFI-400945 exhibits a Ki of 0.26 nM, this value measures reversible binding to the kinase active site rather than protein elimination [1]. The binding IC50 of SP27 for PLK4 is 8.4 nM, which is higher than the Ki of CFI-400945 but reflects a different mechanism—engagement for degradation rather than competitive inhibition .

Degradation Potency
Cross-study
SP27 DC50 19.5 nM (MCF-7)
CFI-400945 Ki 0.26 nM (recombinant PLK4)
DC50 reflects degradation efficiency; distinct from binding affinity.
SP27 binding IC50 = 8.4 nM; mechanism: engagement for degradation.
PLK4 PROTAC Targeted protein degradation DC50

Antiproliferative Activity vs. CZS-035 in MCF-7 Cells

SP27 exhibits stronger antiproliferative activity than the PLK4 inhibitor CZS-035 in TRIM37-amplified MCF-7 cells. SP27 has an IC50 of 73 nM, whereas CZS-035 has an IC50 of 650 nM (0.65 μM) under comparable conditions [1]. This represents an approximately 8.9-fold improvement in potency for SP27 over the inhibitor CZS-035 in this specific cellular context.

Antiproliferative Activity
Head-to-head
SP27 IC50 73 nM
CZS-035 IC50 650 nM (MCF-7, TRIM37-amplified)
Reported potency rank; degradation-based antiproliferative context.
~8.9-fold difference; cell-model endpoint review.
TRIM37-amplified breast cancer Antiproliferative MCF-7 Cell viability

In Vivo Bioavailability vs. CFI-400945

SP27 demonstrates 149% bioavailability after intraperitoneal (IP) administration in pharmacokinetic studies [1]. In contrast, the PLK4 inhibitor CFI-400945, while orally bioavailable, has a maximum tolerated dose of 7.5-9.5 mg/kg with once-daily oral dosing [2]. The 149% bioavailability value for SP27 reflects favorable absorption and systemic exposure following IP injection, which may be advantageous for preclinical efficacy studies.

Bioavailability
Cross-study
SP27 149% (IP)
CFI-400945 MTD 7.5–9.5 mg/kg oral
Supports IP exposure-model interpretation.
Facilitates consistent systemic exposure in preclinical PK studies.
Bioavailability Pharmacokinetics In vivo IP administration

In Vivo Antitumor Efficacy and Tumor Growth Inhibition

SP27 demonstrates in vivo antitumor activity in female nu/nu mice bearing MCF-7 xenografts when dosed at 20 mg/kg IP every other day . The primary publication reports 'potent antitumor efficacy in vivo' [1]. While specific tumor growth inhibition (TGI) percentages are not provided in the available data, the study establishes that SP27 is efficacious in a TRIM37-amplified breast cancer xenograft model, a context where PLK4 inhibitors have shown variable efficacy.

In Vivo Antitumor Activity
Data to verify
Tumor growth inhibition observed (MCF-7 xenograft, 20 mg/kg IP q.o.d.)
Reported model-response context; specific TGI data not provided.
Female nu/nu mice; endpoint verification required.
Xenograft Tumor growth inhibition In vivo efficacy Breast cancer

Degradation Selectivity vs. Inhibitor Off-Targets

As a PROTAC degrader, SP27's selectivity profile differs fundamentally from that of ATP-competitive inhibitors. CFI-400945, despite being a potent PLK4 inhibitor (IC50 2.8 nM), also inhibits Aurora A (EC50 510 nM), Aurora B (EC50 102 nM), TRKA (EC50 84 nM), and TRKB (EC50 88 nM) [1]. In contrast, SP27's degradation mechanism may confer enhanced target specificity by requiring ternary complex formation and effective ubiquitination, though direct kinome-wide selectivity data for SP27 are not yet reported. This class-level distinction supports SP27's potential for reduced off-target pharmacology compared to multi-kinase inhibitors.

Degradation Selectivity
Class-level
PROTAC mechanism may enhance target specificity via ternary complex formation.
Class-level inference; kinome-wide SP27 data not yet reported.
CFI-400945 inhibits Aurora A/B, TRKA/B; SP27 off-target profile unclear.
Selectivity Off-target Kinase profiling Aurora kinases

Mechanism of Action: Degradation vs. Inhibition

SP27 eliminates the entire PLK4 protein via the ubiquitin-proteasome system, thereby removing both kinase catalytic activity and any scaffolding functions [1]. PLK4 inhibitors such as centrinone (Ki = 0.16 nM) block kinase activity but preserve the protein scaffold . This mechanistic difference is critical in contexts where PLK4 exerts kinase-independent roles, as degradation can achieve more complete functional ablation than inhibition alone.

Mechanism of Action
Class-level
Degradation eliminates both kinase activity and scaffolding functions.
Supports pathway-suppression study context; distinct from ATP-competitive inhibition.
Centrinone Ki = 0.16 nM (inhibitor) preserves scaffold.
Mechanism of action PROTAC Scaffold function Kinase-independent

SP27 PLK4 Degrader Application Scenarios


PLK4 Scaffolding vs. Kinase Functions in Centrosome Biology

SP27's degradation mechanism enables researchers to dissect kinase-dependent and kinase-independent roles of PLK4. By comparing SP27 treatment with PLK4 inhibitors (e.g., centrinone, CFI-400945), one can attribute phenotypes specifically to loss of scaffolding function [1].

TRIM37-Amplified Breast Cancer Efficacy Studies

SP27 demonstrates 8.9-fold greater antiproliferative potency than CZS-035 in TRIM37-amplified MCF-7 cells (IC50 73 nM vs. 650 nM) and shows in vivo antitumor activity in MCF-7 xenograft models at 20 mg/kg IP every other day [1]. This makes SP27 the preferred tool compound for studying PLK4 dependency in TRIM37-amplified breast cancer models.

Pharmacokinetic and Target Engagement Studies

With 149% bioavailability following IP administration, SP27 is well-suited for in vivo pharmacokinetic and pharmacodynamic studies where consistent systemic exposure is required [1]. This facilitates robust assessment of PLK4 degradation and downstream biomarker modulation in mouse models.

Degrader vs. Inhibitor Pharmacology Studies

SP27 serves as a benchmark PLK4 degrader for side-by-side comparisons with PLK4 inhibitors (CFI-400945, centrinone, CZS-035) to evaluate differential effects on cell cycle, apoptosis, and tumor growth. Such studies can reveal unique degrader-specific phenotypes attributable to protein elimination [1].

Application
Selection Property
Validation Focus
PLK4 scaffolding vs. kinase functional dissection
PROTAC degradation mechanism
Scaffold vs. catalytic phenotype attribution
TRIM37-amplified breast cancer model studies
Reported antiproliferative and xenograft model-response context
Cell-model and xenograft endpoint review
In vivo PK and target engagement studies
Reported IP bioavailability context
Exposure-model review; PLK4 degradation PD assessment
Degrader vs. inhibitor pharmacology research
Degradation vs. inhibition mechanism
Differential pathway-response and phenotypic endpoint comparison
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